![molecular formula C12H16N2O2 B2605079 tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1254360-67-2](/img/structure/B2605079.png)
tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Description
Tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 .
Synthesis Analysis
The synthesis of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves several steps. One method involves the use of hydrogen in ethanol at 60°C under an inert atmosphere . Another method involves the use of 10 wt% Pd(OH)2 on carbon in ethanol at 60°C . These methods result in the formation of the compound as a yellow oil .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.27 . More specific physical and chemical properties such as boiling point, density, and pKa are not provided in the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (also known as 1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, 2,3-dihydro-, 1,1-diMethylethyl ester), focusing on six unique applications:
Pharmaceutical Development
tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is widely used in the development of pharmaceutical compounds. Its unique structure serves as a core scaffold for the synthesis of various bioactive molecules, particularly in the design of new drugs targeting neurological disorders and cancer . The compound’s ability to interact with specific biological targets makes it a valuable tool in medicinal chemistry.
Chemical Synthesis
This compound is utilized as an intermediate in organic synthesis. Its stable tert-butyl ester group allows for selective reactions, making it a versatile building block in the synthesis of complex organic molecules . Researchers often use it to create derivatives that can be further modified for various chemical applications.
Material Science
In material science, tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is explored for its potential in creating novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance material properties such as thermal stability, mechanical strength, and chemical resistance . This makes it useful in developing advanced materials for industrial applications.
Catalysis
The compound is also investigated for its role in catalysis. Its structure can be modified to create catalysts that facilitate various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation . These catalysts are essential in both academic research and industrial processes, improving reaction efficiency and selectivity.
properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-5,7H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABOGASCVFZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |
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